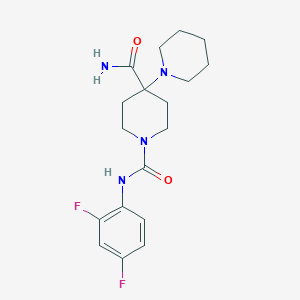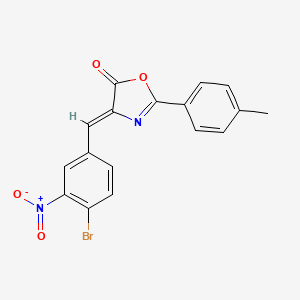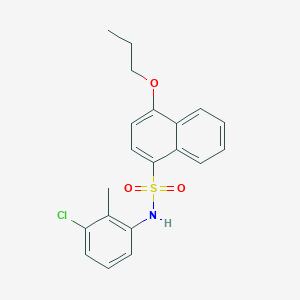![molecular formula C21H24F3N5O B4582742 N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)
N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives are synthesized through various methods, often involving the condensation of amines with appropriate precursors. For instance, one common approach for synthesizing derivatives involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with different ketones or aldehydes in the presence of catalysts or under specific conditions like microwave irradiation to yield compounds with significant antifungal activities (Li Ming et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by X-ray diffraction, showcasing the typical features of this class. For example, compounds in this class exhibit varied dihedral angles between the benzene ring and the pyrazolopyrimidine core, contributing to their diverse biological activities. The structure-activity relationship (SAR) studies focus on modifications at different positions of the pyrazolopyrimidine ring to enhance biological efficacy and reduce toxicity (L. Ju et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives includes their capacity to undergo various chemical reactions, such as cyclization, substitution, and functionalization. These reactions are crucial for synthesizing a broad range of compounds with potential biological activities. The compounds' reactivity is significantly influenced by their molecular structure, particularly the substituents on the pyrazolopyrimidine ring, which can dictate the compounds' pharmacological properties (B. T. Gregg et al., 2007).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are integral for determining their pharmacokinetic profiles and suitability for drug development. The crystal structure analysis, in particular, provides insights into the molecular conformation, intermolecular interactions, and potential binding modes with biological targets, which are critical for designing compounds with enhanced biological activities (Ju Liu et al., 2016).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and functional group compatibility, are essential for the development of pyrazolo[1,5-a]pyrimidine derivatives as therapeutic agents. These properties are closely related to the compounds' efficacy, mode of action, and metabolism within biological systems. Understanding the chemical properties is crucial for optimizing the pharmacological profile of these compounds and minimizing adverse effects (M. Palanki et al., 2000).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has been conducted on the synthesis of novel pyrazolopyrimidine derivatives with potential anticancer and anti-inflammatory activities. For example, a study by Rahmouni et al. (2016) discusses the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their evaluation for cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016). This research highlights the structure-activity relationship (SAR) in developing compounds with potential therapeutic benefits.
Antiproliferative and Cytotoxic Activities
Further studies have explored the antiproliferative and cytotoxic properties of pyrazolopyrimidine derivatives. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Structural and Antifungal Investigations
The synthesis of pyrazolo[1,5-a]pyrimidine analogues for systemic fungicidal applications has also been reported, showcasing the versatility of this compound class in addressing various biological targets. Huppatz (1985) discussed the synthesis and fungicidal activity of pyrazolo[1,5-a]pyrimidine derivatives, noting their potential in agricultural applications (Huppatz, 1985).
Anti-inflammatory and Anti-cancer Activities
Kaping et al. (2020) developed antipyrinyl-pyrazolo[1,5-a]pyrimidines through ultrasound-assisted synthesis, evaluating their anti-inflammatory and anti-cancer activities. This study demonstrates the potential of pyrazolopyrimidine derivatives in developing new therapeutic agents with reduced side effects (Kaping et al., 2020).
Propriétés
IUPAC Name |
N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O/c1-3-28(4-2)12-8-11-25-20(30)17-14-19-26-16(15-9-6-5-7-10-15)13-18(21(22,23)24)29(19)27-17/h5-7,9-10,13-14H,3-4,8,11-12H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAPTRVNSYQELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4582667.png)

![3-(3-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582680.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582691.png)
![2-{[5-cyano-2-(methylthio)-6-phenyl-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B4582706.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4582709.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)
![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)
![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)
![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)
![N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)